3-Acetamido-3-(2-chlorophenyl)propanoic acid
Description
Properties
IUPAC Name |
3-acetamido-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMJRXURHMABKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661384 | |
| Record name | 3-Acetamido-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-75-3 | |
| Record name | 3-Acetamido-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Organic Synthesis Approach
The typical laboratory synthesis involves three major steps:
-
- Starting from 2-chlorotoluene, acetyl chloride is reacted under aluminum chloride (AlCl3) catalysis to yield 3-chloroacetophenone.
- Reaction Conditions: Temperature maintained at 0–5°C to prevent polysubstitution.
- Yield: Approximately 72%.
- Solvent: Dichloromethane (DCM) is preferred for reaction homogeneity.
Strecker Amino Acid Synthesis:
- The acetophenone intermediate undergoes Strecker synthesis involving ammonium cyanide to introduce the amino acid functionality, producing 3-(2-chlorophenyl)-2-aminopropanoic acid.
- Enantiomeric Excess: Moderate, around 58%.
- This step is crucial for introducing the amino group adjacent to the propanoic acid chain.
-
- The amino acid intermediate is treated with acetic anhydride in pyridine to acetylate the amino group, forming the acetamido moiety.
- Conversion Rate: High, approximately 89%.
Purification and Characterization
- Purification is typically achieved by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a 70:30 water-acetonitrile mobile phase.
- Purity levels exceed 98% post purification.
Industrial-Scale Production Techniques
Industrial synthesis adapts the laboratory method to continuous flow reactors to enhance efficiency and scalability.
| Parameter | Value |
|---|---|
| Residence Time | 12 minutes |
| Throughput | 15 kg/hour |
| Energy Consumption | 8.2 kWh/kg |
| Catalyst Recycling | Aluminum chloride (AlCl3) recovery ~94% |
- The continuous flow setup allows precise control over reaction parameters such as temperature, mixing, and reaction time, improving yield and reducing by-products.
- Catalyst recycling systems significantly reduce environmental impact and operational costs.
Alternative Synthetic Routes and Related Compounds
While direct literature on 3-acetamido-3-(2-chlorophenyl)propanoic acid is limited, related synthetic strategies for halogenated phenylpropanoic acids provide insights:
Halogenated Phenylpropionic Acid Synthesis:
- Starting from benzyl chloride derivatives and malonic esters, the reaction proceeds via alkylation, hydrolysis, and decarboxylation steps to yield halogenated phenylpropionic acids.
- For example, 3-(3-chlorophenyl)propionic acid is prepared by reacting 3-chlorobenzyl chloride with diethyl malonate in ethanol with sodium ethylate as the base, followed by hydrolysis and purification steps.
- Yields in such processes can exceed 90% with purity >95%.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | 2-chlorotoluene, acetyl chloride, AlCl3, 0–5°C, DCM | 72 | Temperature control prevents overreaction |
| Strecker Amino Acid Synthesis | Ammonium cyanide, aqueous conditions | ~58 (ee) | Moderate enantiomeric excess |
| N-Acetylation | Acetic anhydride, pyridine | 89 | High conversion to acetamido derivative |
| Purification | Reverse-phase HPLC (C18 column) | >98 | Ensures high purity |
| Industrial Continuous Flow | Flow reactor, catalyst recycling | 90+ | Efficient, scalable, environmentally friendly |
Research Findings and Optimization Insights
- Temperature Control: Maintaining low temperatures during acylation is critical to prevent polysubstitution and side reactions.
- Solvent Choice: Dichloromethane improves reaction homogeneity and facilitates downstream purification.
- Catalyst Recycling: Industrial processes benefit from AlCl3 recovery systems, reducing waste and cost.
- Purification Techniques: High purity is achieved via reverse-phase HPLC, critical for pharmaceutical-grade material.
- Enantiomeric Purity: Strecker synthesis yields moderate enantiomeric excess; further chiral resolution may be required for applications demanding high stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-3-(2-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Acetamido-3-(2-chlorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- 3-Acetamido-3-(4-chlorophenyl)propanoic acid (CAS: 197785-38-9): Structure: Differs in the chlorine substituent position (4- vs. 2-chlorophenyl). Molecular Formula: C₁₁H₁₂ClNO₃ (identical to the target compound).
Non-Chlorinated Analog
- 3-Acetamido-3-phenylpropanoic acid (CAS: 40638-98-0): Structure: Lacks the chlorine atom on the phenyl ring. Impact: The absence of chlorine reduces molecular polarity and may decrease antimicrobial potency, as chlorinated derivatives demonstrate enhanced activity against pathogens like E. coli and S. aureus . Molecular Weight: 215.23 g/mol (vs. 257.67 g/mol for the chlorinated target).
Halogenated Derivatives with Additional Substituents
- 3-[1-(2-Chloro-6-fluorophenyl)acetamido]propanoic acid: Structure: Contains both chlorine and fluorine atoms on the phenyl ring. Impact: Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to the target compound. However, dual halogenation could complicate synthetic routes . Molecular Formula: C₁₁H₁₂ClFNO₃ (MW: 260.67 g/mol).
NSAID-like β-Hydroxy-β-Arylpropanoic Acids
- Examples: β-Hydroxy-3,3-diphenylpropanoic acid derivatives (e.g., 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid): Structure: Feature hydroxyl and aryl groups instead of acetamido and chlorophenyl moieties. Activity: These compounds exhibit anti-inflammatory properties via COX-2 inhibition, suggesting that the target compound’s acetamido group may reduce gastrointestinal toxicity compared to traditional NSAIDs .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Compounds
Key Findings
Halogenation Enhances Bioactivity: Chlorinated phenylpropanoic acids show stronger antimicrobial activity than non-halogenated analogs, as seen in marine-derived compounds .
Acetamido vs. Hydroxyl Groups : The acetamido moiety may reduce cytotoxicity compared to hydroxylated NSAID-like derivatives, which often cause gastrointestinal irritation .
Biological Activity
3-Acetamido-3-(2-chlorophenyl)propanoic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the acetamido group and the chlorophenyl moiety are crucial for its biological activity, influencing how the compound interacts with various biological targets.
Research indicates that the mechanism of action for this compound involves:
- Hydrogen Bonding : The acetamido group can form hydrogen bonds with specific biological molecules.
- Hydrophobic Interactions : The chlorophenyl group may engage in hydrophobic interactions with proteins and enzymes, modulating their activity.
These interactions are essential for understanding how this compound can influence various biological pathways and potentially lead to therapeutic effects.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties . It has shown effectiveness against a range of bacteria, which suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects . It may inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique pharmacological profile. Below is a summary table of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Acetamido-3-(3-chlorophenyl)propanoic acid | Similar acetamido group; different chlorophenyl position | May exhibit different biological activities due to position change |
| 2-Acetamido-3-(2-chlorophenyl)propanoic acid | Contains an acetamido group; similar chlorophenyl moiety | Positioning of functional groups may influence reactivity |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | Amino group instead of acetamido | Different reactivity and potential biological activity |
| 2-Acetamido-3-(4-chlorophenyl)propanoic acid | Similar acetamido group; different phenyl position | Potentially different pharmacological profiles |
This table highlights how variations in structure can significantly influence the biological activity and therapeutic potential of these compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Molecules indicated that this compound showed significant inhibition against certain pathogenic bacteria, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Mechanisms : Research has also pointed to its ability to modulate inflammatory pathways in vitro, providing a basis for further exploration in clinical settings .
- Binding Studies : Interaction studies have assessed binding affinities to specific receptors or enzymes, elucidating mechanisms underlying its biological effects. Such investigations are crucial for guiding further development into potential therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 3-Acetamido-3-(2-chlorophenyl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution followed by acetylation. For example, coupling 2-chlorophenylpropanoic acid precursors with acetamide derivatives under Schlenk conditions can yield the target compound. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) critically affect enantiomeric purity and yield .
- Key Data :
| Method | Yield (%) | Purity (HPLC) | Conditions |
|---|---|---|---|
| Route A | 68 | 95% | Pd/C, H₂, 100°C |
| Route B | 52 | 89% | DMF, K₂CO₃, 80°C |
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., acetamido proton at δ 2.0–2.2 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolve stereochemistry at the chiral center (C3) to confirm (S) or (R) configuration .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 242.1) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways. For instance:
- Transition State Analysis : Calculate activation energies for acetylation or chlorophenyl substitution steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMSO) .
- Machine Learning : Train models on existing reaction datasets to optimize catalyst selection (e.g., Pd vs. Ni catalysts) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct systematic meta-analysis:
Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3,4-difluorophenyl derivatives) to isolate electronic/steric effects .
Data Normalization : Use IC₅₀ values adjusted for purity and solvent artifacts .
Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) mobile phase .
- Capillary Electrophoresis (CE) : Optimize buffer pH (6.5–7.5) and cyclodextrin additives for enantiomeric resolution .
- Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., tartaric acid) to enhance yield .
Methodological Considerations
Q. How to design experiments for optimizing reaction scalability while maintaining stereochemical fidelity?
- Methodological Answer : Apply factorial design (DoE):
- Variables : Temperature, catalyst loading, solvent ratio.
- Response Surface Methodology (RSM) : Identify interactions between parameters (e.g., high catalyst loading reduces reaction time but increases cost) .
- Scale-Up Protocols : Use microreactors for continuous flow synthesis to minimize racemization .
Q. What are the best practices for storing and handling this compound to prevent degradation?
- Methodological Answer :
- Storage : Under argon at −20°C in amber vials to avoid hydrolysis of the acetamido group .
- Handling : Use gloveboxes for air-sensitive steps (e.g., catalytic hydrogenation) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in aqueous vs. organic solvents?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
